molecular formula C11H13F3N2O2 B7977704 3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide

3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B7977704
M. Wt: 262.23 g/mol
InChI Key: WGTYYANLOOBNAN-UHFFFAOYSA-N
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Description

3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para position of the benzene ring, an amino group at the meta position, and an isopropylamine substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the trifluoromethoxy group's ability to enhance metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

3-amino-N-propan-2-yl-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-6(2)16-10(17)7-3-4-9(8(15)5-7)18-11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYYANLOOBNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzoic acid and isopropylamine.

    Amidation Reaction: The 4-(trifluoromethoxy)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amine Addition: The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Amination: Finally, the amide is subjected to nitration followed by reduction to introduce the amino group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Compound Name Substituents Key Functional Groups Synthesis Highlights Biological/Physical Data Reference
3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide -NH₂ (C3), -O-CF₃ (C4), -N-(propan-2-yl) Amino, trifluoromethoxy, isopropylamide Not explicitly described in evidence; likely involves amidation and aromatic substitution. No direct bioactivity data; inferred stability from trifluoromethoxy group.
N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide (8d) -O-CF₃ (C4), thienopyrimidine core, thiomorpholine Trifluoromethoxy, thiomorpholine, thienopyrimidine SNAr reaction with thiomorpholine; IR peaks: 1660 cm⁻¹ (C=O), 653 cm⁻¹ (C-S-C). MP: 234–235°C. Potential kinase inhibition (thienopyrimidine scaffold).
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) -O-CF₃ (C4), -NH-Ph Trifluoromethoxy, phenylamide Oxidative amination using TBHP; yield: 63%. No bioactivity data; structural simplicity aids in solubility studies.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide -F (C2), pyrazolopyrimidine, chromenone Fluoro, isopropylamide, chromenone Palladium-catalyzed coupling; Mass: 589.1 (M+1). Likely targets kinase domains (pyrazolopyrimidine core).
3-amino-N-(3-methoxypropyl)benzamide -NH₂ (C3), -N-(3-methoxypropyl) Amino, methoxypropylamide Not detailed; standard amidation inferred. CAS data available (FW 208.26).

Comparative Analysis of Functional Group Effects

Trifluoromethoxy Group: Present in all compounds except 3-amino-N-(3-methoxypropyl)benzamide. Enhances lipophilicity (logP) and resistance to oxidative metabolism . In 8d, the group contributes to π-stacking interactions in enzyme binding pockets, as seen in thienopyrimidine-based kinase inhibitors .

Amino Group: Unique to the target compound and 3-amino-N-(3-methoxypropyl)benzamide. The -NH₂ at C3 may enable hydrogen bonding with Asp/Glu residues in target proteins, a feature absent in 3u or 8d .

Thiomorpholine (8d): Introduces sulfur-based hydrogen bonding and conformational flexibility .

Heterocyclic Cores: 8d and 4 utilize thienopyrimidine/pyrazolopyrimidine scaffolds, which are associated with kinase inhibition. The target compound lacks this, suggesting divergent therapeutic applications .

Biological Activity

3-Amino-N-(propan-2-yl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides an overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₂O₃
  • Molecular Weight : 368.34 g/mol
  • IUPAC Name : this compound

The compound has been shown to interact with specific biological targets, notably the cell division protein FtsZ, which is crucial for bacterial cell division. This interaction suggests its potential as an antibacterial agent. The binding affinity and inhibition characteristics are critical in determining its effectiveness against various bacterial strains, including Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

Research indicates that this compound exhibits significant antibacterial activity with a low MIC value. In a study assessing its efficacy against S. aureus, the compound demonstrated a MIC of approximately 12 µg/mL, indicating potent antibacterial properties .

Compound MIC (µg/mL) Target Bacteria
This compound12Staphylococcus aureus
Control Compound>100Staphylococcus aureus

Cytotoxicity Studies

In cytotoxicity assays conducted on mouse fibroblast cell lines, the compound exhibited low toxicity, further supporting its potential as a therapeutic agent. The results demonstrated that at concentrations up to 50 µg/mL, there was minimal impact on cell viability, suggesting a favorable safety profile .

Case Studies and Research Findings

  • Study on Antibacterial Mechanism : A study highlighted the interaction between the compound and FtsZ through fluorescence microscopy and light scattering assays. These assays confirmed that the compound not only binds to FtsZ but also disrupts its function, leading to impaired bacterial cell division .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the benzamide structure enhance biological activity. For instance, the introduction of trifluoromethoxy groups significantly increased binding affinity to FtsZ compared to other derivatives lacking this substitution .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic studies showed that the compound has a bioavailability rate of approximately 12% when administered orally at a dose of 50 mg/kg body weight. This suggests that while it is absorbed into systemic circulation, further optimization may be necessary to enhance its bioavailability .

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